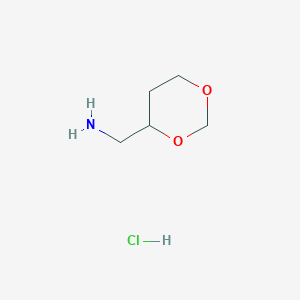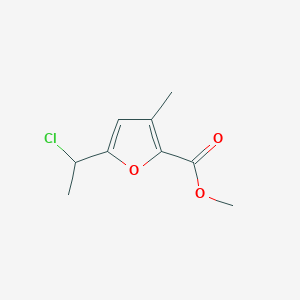
5-(1-氯乙基)-3-甲基呋喃-2-甲酸甲酯
描述
Methyl 5-(1-chloroethyl)-3-methylfuran-2-carboxylate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a methyl group at the 3-position, a carboxylate ester group at the 2-position, and a 1-chloroethyl group at the 5-position
科学研究应用
Methyl 5-(1-chloroethyl)-3-methylfuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-chloroethyl)-3-methylfuran-2-carboxylate typically involves the chlorination of a precursor furan compound. One common method is the chlorination of ethyl 2-methylfuran-3-carboxylate at low temperatures, followed by esterification to form the desired methyl ester . The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus trichloride, and the reaction is typically carried out at temperatures around 0°C to ensure regioselectivity and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of Methyl 5-(1-chloroethyl)-3-methylfuran-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Methyl 5-(1-chloroethyl)-3-methylfuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated products.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used in these reactions.
Major Products
The major products formed from these reactions include substituted furans, furanones, and alcohol derivatives, depending on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of Methyl 5-(1-chloroethyl)-3-methylfuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The furan ring’s electron-rich nature allows it to undergo electrophilic aromatic substitution reactions, facilitating the introduction of various functional groups. Additionally, the ester group can be hydrolyzed to release the corresponding carboxylic acid, which can further participate in biochemical pathways.
相似化合物的比较
Methyl 5-(1-chloroethyl)-3-methylfuran-2-carboxylate can be compared with other similar compounds such as:
Ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
Methyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate: Differing in the position of the methyl group on the furan ring.
Methyl 5-(1-chloroethyl)-3-ethylfuran-2-carboxylate: Featuring an ethyl group at the 3-position instead of a methyl group.
属性
IUPAC Name |
methyl 5-(1-chloroethyl)-3-methylfuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3/c1-5-4-7(6(2)10)13-8(5)9(11)12-3/h4,6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDNHZRRFUVZKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(C)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


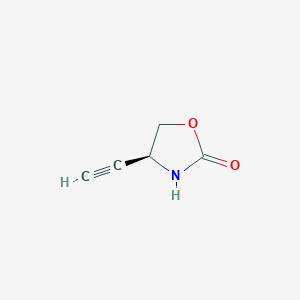

![2,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1469769.png)
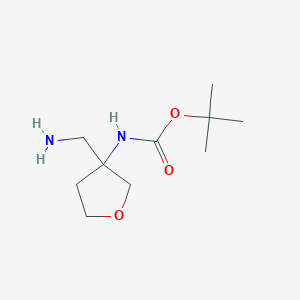
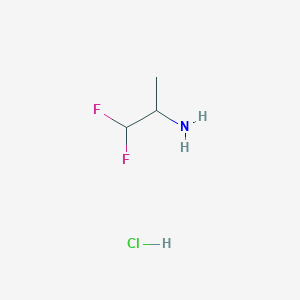
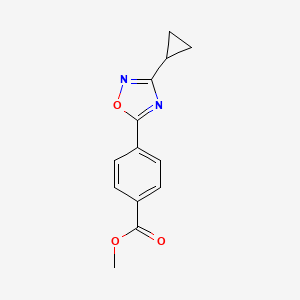
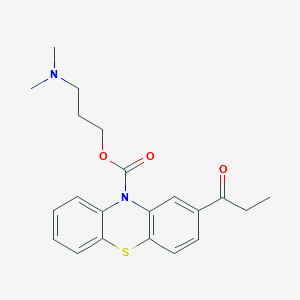
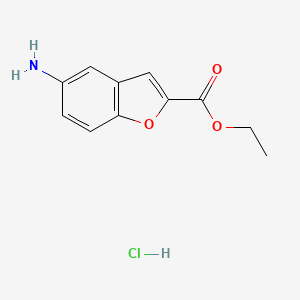
![3-[3-(Methylamino)phenyl]propanoic acid hydrochloride](/img/structure/B1469780.png)
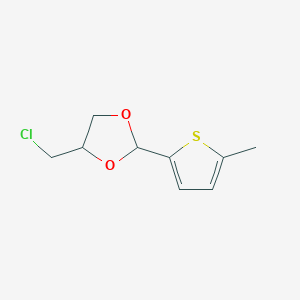
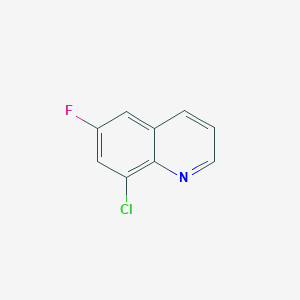

![2-chloro-N-[5-methyl-2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B1469786.png)
